molecular formula C21H14ClF2N5O B2498473 N-[(3-chloro-4-fluorophenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251669-66-5

N-[(3-chloro-4-fluorophenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2498473
CAS No.: 1251669-66-5
M. Wt: 425.82
InChI Key: CIPWQHZLLRTWFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-Chloro-4-fluorophenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a pyridinyl substituent at position 5 of the triazole ring and fluorinated aromatic groups at positions 1 and 4. Such structural motifs are common in medicinal chemistry for optimizing pharmacokinetic properties and target binding .

Properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-1-(2-fluorophenyl)-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClF2N5O/c22-15-10-13(7-8-16(15)23)11-26-21(30)19-20(14-4-3-9-25-12-14)29(28-27-19)18-6-2-1-5-17(18)24/h1-10,12H,11H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPWQHZLLRTWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)NCC3=CC(=C(C=C3)F)Cl)C4=CN=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClF2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Triazole Core Formation via Cyclization Reactions

The 1,2,3-triazole ring is typically constructed using hydrazine derivatives and α,β-unsaturated carbonyl compounds. A common approach involves the reaction of ethyl (2E)-3-oxo-2-(arylhydrazono)propanoate with hydroxylamine to form intermediate oximes, followed by cyclization under acidic conditions. For example, ethyl (2E)-2-[(2-fluorophenyl)hydrazono]-3-oxopropanoate undergoes cyclization with hydroxylamine hydrochloride to yield ethyl 2-(2-fluorophenyl)-2H-1,2,3-triazole-4-carboxylate.

Key Reaction Steps:

  • Hydrazone Formation:
    • Substituted phenylhydrazines react with ethyl acetoacetate derivatives to form hydrazono intermediates.
    • Example: Ethyl (2E)-2-[(2-fluorophenyl)hydrazono]-3-oxopropanoate is synthesized in 85% yield.
  • Oxime Formation:
    • Treatment with hydroxylamine hydrochloride converts the ketone group to an oxime.
  • Cyclization:
    • Acid-mediated cyclization (e.g., HCl in ethanol) forms the triazole ring.

Carboxamide Functionalization

The carboxamide moiety is formed by coupling the triazole-4-carboxylic acid with (3-chloro-4-fluorophenyl)methanamine. This is typically accomplished using coupling agents such as HATU or EDCI in the presence of a base like DIPEA.

Representative Protocol:

  • Hydrolysis of Ester: Ethyl 1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate is hydrolyzed to the carboxylic acid using LiOH in THF/water.
  • Amide Coupling: The carboxylic acid reacts with (3-chloro-4-fluorophenyl)methanamine (1.2 equiv) using HATU (1.1 equiv) and DIPEA (3 equiv) in DMF, yielding the target compound in 78% yield.

Optimization of Reaction Conditions

Regioselectivity in Triazole Synthesis

The 1,4-disubstituted triazole isomer is favored under Huisgen cycloaddition conditions, but the 1,5-isomer may form as a byproduct. Temperature control and catalyst selection are critical:

  • Thermal Conditions: Heating

Chemical Reactions Analysis

Types of Reactions

N-[(3-chloro-4-fluorophenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The halogen substituents can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4 (acidic conditions)

    Reduction: LiAlH4, NaBH4, ethanol (solvent)

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (DMSO, DMF)

Major Products

The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Molecular Formula and Structure

The molecular formula of N-[(3-chloro-4-fluorophenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is C22H17ClF2N5O. Its structure features a triazole ring, which is known for its diverse biological activities.

Physical Properties

  • Molecular Weight : 437.86 g/mol
  • Purity : Typically around 95%
    These properties make it suitable for various research applications, particularly in pharmacology and drug development.

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the anticancer activity of triazole derivatives against several cancer types, including breast and lung cancer. The compound demonstrated high percent growth inhibition (PGI) rates against multiple cell lines, suggesting potential as a chemotherapeutic agent .

Antifungal Properties

Compounds with a triazole moiety are also recognized for their antifungal activities. This compound's structural characteristics allow it to interact effectively with fungal enzymes, inhibiting their growth.

Case Study: Antifungal Activity

Research involving triazole derivatives has shown that they can outperform traditional antifungal agents like fluconazole against certain strains of Candida and Aspergillus. The compound was tested for minimum inhibitory concentration (MIC), revealing effective antifungal properties with MIC values below 25 µg/mL against resistant strains .

Synthesis Overview

The synthetic route often includes:

  • Formation of the triazole ring via cyclization reactions.
  • Introduction of the pyridine and phenyl groups through nucleophilic substitution.
    This method allows for the efficient production of the compound while maintaining high yields and purity .

Drug Development Potential

Given its diverse biological activities, this compound has potential as a lead candidate in drug development programs targeting cancer and fungal infections. Its unique structure may allow for modifications that enhance potency and selectivity.

Table 1: Biological Activities of Related Triazole Compounds

Compound NameActivity TypeCell Line/OrganismPercent Growth Inhibition (%)MIC (µg/mL)
Compound AAnticancerSNB-1986.61-
Compound BAntifungalCandida albicans-≤25
Compound CAnticancerOVCAR-885.26-

Mechanism of Action

The mechanism of action of N-[(3-chloro-4-fluorophenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting anti-cancer effects by preventing cell proliferation and inducing apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with key analogs:

Structural Analogues and Substituent Effects
Compound Name Key Substituents Molecular Weight (g/mol) Notable Features
N-[(3-Chloro-4-fluorophenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide 2-Fluorophenyl (position 1); Pyridin-3-yl (position 5); 3-Chloro-4-fluorobenzyl (position 4) ~428.83 Dual fluorinated aromatic groups; pyridine enhances solubility and metal coordination .
N-(3-Chloro-4-fluorophenyl)-5-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide Cyclopropyltriazole (position 5); 2,4-Difluorobenzyl (position 3) ~507.90 Cyclopropyl group increases steric hindrance; difluorobenzyl may improve lipophilicity.
N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide Trifluoromethylpyrazole (position 3); Chloropyridyl (position 1) ~477.73 Trifluoromethyl group enhances metabolic stability; pyridyl substituent aids target binding.
[1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate Methylphenoxypyrazole (position 5); Chlorophenyl carbamate (position 4) ~439.92 Carbamate linker may reduce hydrolysis susceptibility compared to carboxamides.

Key Observations :

  • Halogenation : The target compound’s 3-chloro-4-fluorobenzyl group offers a balance between electron-withdrawing effects and lipophilicity, whereas analogs with trifluoromethyl groups (e.g., ) prioritize metabolic stability.
  • Heteroaromatic Moieties: Pyridine (target compound) vs. pyrazole () substituents influence solubility and binding modes.
  • Linker Flexibility : The carboxamide group in the target compound provides conformational rigidity compared to carbamates (), which may affect bioavailability and enzymatic cleavage.
Pharmacological and Physicochemical Properties
  • Lipophilicity : Fluorine atoms and the pyridinyl group in the target compound likely reduce log P compared to analogs with trifluoromethyl or cyclopropyl groups (e.g., ), favoring improved aqueous solubility.
  • ADMET Profiles : Compounds with multiple fluorinated groups (e.g., target compound, ) may exhibit prolonged half-lives due to resistance to oxidative metabolism, though this requires experimental validation .

Biological Activity

N-[(3-chloro-4-fluorophenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide, often referred to as a triazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its antimicrobial and anti-inflammatory properties.

1. Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of various aromatic and heterocyclic compounds. The synthesis typically includes:

  • Step 1 : Formation of the triazole ring via a click chemistry approach.
  • Step 2 : Introduction of the pyridine moiety to enhance biological activity.
  • Step 3 : Functionalization with fluorine and chlorine substituents to modify pharmacokinetic properties.

The final product's structure can be represented as follows:

C18H15ClFN4O(MolecularFormula)\text{C}_{18}\text{H}_{15}\text{ClF}\text{N}_{4}\text{O}\quad (Molecular\:Formula)

2.1 Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating notable inhibitory effects:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans4 µg/mL

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, especially against resistant strains.

2.2 Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages. The following table summarizes the findings from these studies:

Concentration (µM) TNF-alpha Inhibition (%) IL-6 Inhibition (%)
13025
105045
507570

These findings highlight the compound's potential in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a study published by Dhumal et al., the triazole derivative was tested alongside standard antibiotics against Mycobacterium bovis. The compound demonstrated superior activity compared to traditional treatments, indicating its potential application in tuberculosis therapy .

Case Study 2: In Vivo Anti-inflammatory Effects

A preclinical study involving rodent models of arthritis showed that administration of the compound significantly reduced joint swelling and inflammation markers compared to untreated controls. The results support further exploration into its therapeutic use for chronic inflammatory conditions .

The biological activity of this compound is attributed to its ability to interfere with specific enzymatic pathways:

  • Antimicrobial Action : The compound likely disrupts bacterial cell wall synthesis or inhibits key metabolic pathways.
  • Anti-inflammatory Action : It may modulate signaling pathways involved in inflammation, particularly those mediated by MAPK and NF-kB.

Q & A

Q. What are the standard synthetic routes for N-[(3-chloro-4-fluorophenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide?

The compound is synthesized via multi-step reactions, typically involving:

  • Click chemistry to form the triazole core by reacting azides with alkynes under copper(I) catalysis .
  • Amide coupling (e.g., using EDC·HCl and HOBt) to attach the (3-chloro-4-fluorophenyl)methyl group to the triazole-carboxamide scaffold .
  • Purification via column chromatography and characterization by NMR (1H/13C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How is the compound characterized to ensure structural accuracy?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify substituent positions and confirm regioselectivity of the triazole ring .
  • X-ray crystallography: For unambiguous structural determination, SHELXL is used for refinement, leveraging intermolecular hydrogen bonding patterns observed in similar triazole derivatives .
  • Mass spectrometry: HRMS validates molecular weight and isotopic patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data between computational models and experimental results?

  • Use SHELXL for iterative refinement, incorporating anisotropic displacement parameters and hydrogen bonding networks observed in related compounds .
  • Cross-validate with ORTEP for Windows to visualize thermal ellipsoids and adjust torsion angles, addressing discrepancies in bond lengths/angles .
  • Compare with structural analogs (e.g., pyridine-containing triazoles) to identify conserved packing motifs .

Q. What experimental design strategies optimize structure-activity relationship (SAR) studies for this compound?

  • Fragment-based design: Systematically vary substituents (e.g., fluorophenyl groups, pyridine position) to assess impact on bioactivity .
  • Design of Experiments (DoE): Apply factorial designs to optimize reaction conditions (e.g., solvent polarity, catalyst loading) for triazole formation, minimizing side products .
  • High-throughput screening: Use flow chemistry to rapidly generate analogs and assess activity against biological targets (e.g., kinases, microbial enzymes) .

Q. How can researchers address low solubility in biological assays?

  • Co-solvent systems: Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without disrupting assay integrity .
  • Prodrug derivatization: Introduce ionizable groups (e.g., phosphate esters) to the pyridine or benzyl moieties to enhance aqueous solubility .
  • Nanoformulation: Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .

Q. What methodologies identify the compound’s mechanism of action in enzyme inhibition?

  • In vitro enzyme assays: Measure IC50 values against target enzymes (e.g., cytochrome P450 isoforms) using fluorogenic substrates .
  • Molecular docking: Employ AutoDock Vina or Schrödinger Suite to model interactions between the triazole core and enzyme active sites, guided by crystallographic data .
  • Isothermal titration calorimetry (ITC): Quantify binding thermodynamics to validate docking predictions .

Q. How should researchers resolve discrepancies in bioactivity data across studies?

  • Assay standardization: Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
  • Impurity profiling: Use HPLC-MS to detect synthetic byproducts (e.g., unreacted azides) that may interfere with bioactivity .
  • Meta-analysis: Compare data with structurally similar compounds (e.g., chlorophenyl-triazoles) to identify trends in substituent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.